N-Methyldiphenylamine

Description

Molecular Architecture and Stereoelectronic Properties

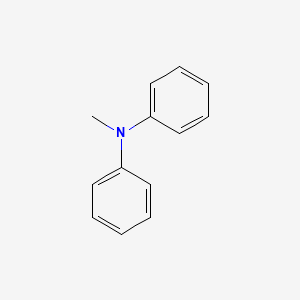

This compound possesses a molecular formula of C₁₃H₁₃N with a molecular weight of 183.25 g/mol. The compound's International Union of Pure and Applied Chemistry name is N-methyl-N-phenylaniline, reflecting its structural composition of two phenyl rings connected through a nitrogen atom bearing a methyl substituent. The Chemical Abstracts Service registry number 552-82-9 uniquely identifies this compound in chemical databases.

The molecular architecture features a central nitrogen atom adopting a trigonal planar geometry due to the delocalization of the lone pair electrons into the aromatic π-system of the attached phenyl rings. The Simplified Molecular Input Line Entry System representation CN(c1ccccc1)c2ccccc2 illustrates the connectivity pattern where the nitrogen atom bridges two benzene rings while carrying a methyl group. This structural arrangement creates significant stereoelectronic effects that influence the compound's chemical behavior and physical properties.

The compound exhibits a dipole moment of 1.24 Debye, indicating moderate polarity arising from the asymmetric charge distribution around the nitrogen center. The molecular refractive power measures 61.23 mL/mol, reflecting the compound's ability to interact with electromagnetic radiation through its extended π-electron system. These stereoelectronic properties contribute to the compound's distinctive optical and chemical characteristics.

Crystallographic Analysis and Conformational Dynamics

The crystallographic analysis of this compound reveals important insights into its solid-state structure and conformational preferences. The compound typically crystallizes in a white to beige crystalline powder form, indicating ordered molecular packing in the solid state. The melting point data shows slight variations across different sources, with values ranging from -7.6°C to -8°C, suggesting potential polymorphic behavior or measurement variations.

Research into conformational dynamics of related diphenylamine derivatives provides valuable insights into the structural flexibility of this compound. Studies on similar compounds have demonstrated that amide-substituted aromatic systems exhibit significant conformational preferences influenced by intramolecular interactions. The presence of the methyl group on the nitrogen atom in this compound introduces steric considerations that affect the relative orientations of the phenyl rings.

The compound's conformational behavior is influenced by the potential for rotation around the carbon-nitrogen bonds connecting the phenyl rings to the central nitrogen atom. Electronic spectra studies of diphenylamine and this compound have revealed distinct spectroscopic signatures that reflect the conformational preferences and electronic delocalization patterns. These conformational dynamics play crucial roles in determining the compound's reactivity patterns and intermolecular interactions.

The molar volume of 175.1 mL/mol provides insight into the molecular packing efficiency in the crystalline state. This parameter, combined with the density measurements, allows for calculations of molecular organization and potential void spaces within the crystal lattice structure.

Thermochemical Profile: Melting Point, Boiling Point, and Phase Transitions

The thermochemical profile of this compound encompasses critical temperature-dependent properties that define its phase behavior and thermal stability. The melting point measurements consistently indicate values around -7.6°C to -8°C, positioning the compound as a liquid at ambient temperature conditions. This relatively low melting point reflects the molecular structure's influence on intermolecular packing forces and crystal lattice stability.

Boiling point determinations show values ranging from 282°C to 297°C, with most reliable sources reporting temperatures between 293°C and 296-297°C. The variation in reported boiling points may reflect differences in measurement conditions, atmospheric pressure, or sample purity. The substantial difference between melting and boiling points indicates a wide liquid range, making the compound suitable for various applications requiring thermal processing.

The flash point measurements consistently report values around 110°C (230°F), providing important information for handling and storage considerations. This parameter indicates the lowest temperature at which the compound can form an ignitable mixture with air under standard conditions.

Density measurements at 25°C show values ranging from 1.047 to 1.050 g/mL, indicating good consistency across different sources and measurement methods. The density values reflect the molecular packing efficiency and provide essential data for volumetric calculations and mixture preparations.

Solubility Behavior in Organic Solvents and Aqueous Systems

The solubility characteristics of this compound demonstrate distinct patterns that reflect its molecular structure and intermolecular interaction capabilities. The compound exhibits complete insolubility in water, as consistently reported across multiple sources. This hydrophobic behavior stems from the predominately aromatic character of the molecule and the absence of hydrogen bonding donor groups.

In contrast to its aqueous insolubility, this compound shows excellent solubility in organic solvents, particularly alcohols and ethers. This solubility pattern aligns with the principle of "like dissolves like," where the aromatic character and moderate polarity of the compound favor dissolution in organic media with similar characteristics.

The octanol-water partition coefficient (log P) value of 3.90 quantitatively describes the compound's lipophilic nature. This relatively high partition coefficient indicates strong preference for organic phases over aqueous environments, which has important implications for environmental fate, biological distribution, and extraction procedures.

The solubility behavior influences various practical applications, including purification methods, reaction medium selection, and formulation strategies. The compound's solubility profile suggests that organic solvents such as alcohols, ethers, and aromatic hydrocarbons would be most suitable for dissolution and processing operations.

| Solvent System | Solubility | Log P (octanol/water) | Source |

|---|---|---|---|

| Water | Insoluble | 3.90 | |

| Alcohols | Soluble | - | |

| Ethers | Soluble | - |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural identification and purity assessment through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed insights into the compound's molecular structure and dynamic behavior in solution.

Proton nuclear magnetic resonance spectroscopy conducted in chloroform-d at 600 megahertz reveals characteristic signal patterns that confirm the molecular structure. The spectrum shows signals at δ 7.31 (dddt, J = 8.7, 7.5, 2.8, 1.6 Hz, 4H) corresponding to aromatic protons, signals between 7.10-7.03 (m, 4H) and 6.99 (dddd, J = 9.7, 7.2, 2.5, 1.3 Hz, 2H) representing additional aromatic protons, and a distinctive signal at 3.35 (dd, J = 2.8, 1.5 Hz, 3H) attributed to the N-methyl group.

Carbon-13 nuclear magnetic resonance spectroscopy at 151 megahertz in chloroform-d provides complementary structural information with signals at δ 149.03, 129.20, 121.33, 120.48, and 40.28. These chemical shifts correspond to various carbon environments within the aromatic rings and the N-methyl carbon, respectively.

Infrared spectroscopy data available through the National Institute of Standards and Technology database provides vibrational fingerprint information for compound identification. The infrared spectrum contains characteristic absorption bands corresponding to aromatic carbon-hydrogen stretching, carbon-carbon aromatic vibrations, and carbon-nitrogen stretching modes.

Mass spectrometry analysis shows characteristic fragmentation patterns with major ions at mass-to-charge ratios of 183 (molecular ion, 99.99% relative intensity), 182 (54.19%), 77 (29.78%), 167 (23.62%), and 31 (14.76%). These fragmentation patterns provide structural confirmation and serve as identification criteria for analytical purposes.

The refractive index measurements consistently report values around 1.617 to 1.623 at the sodium D-line wavelength. This optical property reflects the compound's interaction with visible light and provides additional identification parameters.

Properties

IUPAC Name |

N-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFFAVRFJWYYQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060284 | |

| Record name | Benzenamine, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Yellow liquid; [Acros Organics MSDS] | |

| Record name | N-Methyldiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

552-82-9 | |

| Record name | N-Methyl-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyldiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-methyl-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B28ZGH99IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

N-Methylation via Dimethyl Sulfate

The reaction of diphenylamine with dimethyl sulfate under alkaline conditions represents a classical route to N-Methyldiphenylamine. This method proceeds via nucleophilic substitution, where the amine’s lone pair attacks the electrophilic methyl group of dimethyl sulfate. A typical procedure involves:

- Reactants : Diphenylamine (1 equiv), dimethyl sulfate (1.2 equiv)

- Conditions : Sodium hydroxide (2.5 equiv) in aqueous ethanol, 60–80°C, 4–6 hours.

- Yield : 70–85% after purification by vacuum distillation.

Mechanistic Insight :

Dimethyl sulfate acts as a methylating agent, transferring a methyl group to the nitrogen atom. The reaction’s exothermic nature necessitates controlled temperature to avoid over-methylation or decomposition. Side products, such as quaternary ammonium salts, may form if excess methylating agent is used.

Methyl Halide Alkylation

Methyl iodide or bromide can also methylate diphenylamine, though these reagents are less favored due to higher toxicity and cost. For example:

- Reactants : Diphenylamine (1 equiv), methyl iodide (1.1 equiv)

- Conditions : Triethylamine (1.5 equiv) as a base, dichloromethane solvent, room temperature, 12 hours.

- Yield : 65–75% with column chromatography purification.

Limitations :

- Requires stringent moisture control to prevent hydrolysis of methyl iodide.

- Generates stoichiometric amounts of iodide waste, complicating disposal.

Catalytic Reductive Methylation

Ruthenium-Catalyzed CO₂ Utilization

Modern approaches employ CO₂ as a C1 source for sustainable methylation. A RuCl₂(dmso)₄/BuPAd₂ catalyst system enables direct N-methylation under mild conditions:

- Reactants : Diphenylamine (1 equiv), CO₂ (30 bar), PhSiH₃ (4 equiv)

- Conditions : Toluene solvent, 100°C, 16 hours.

- Yield : 82–90% with excellent functional group tolerance.

Advantages :

- Utilizes CO₂, a renewable feedstock, reducing reliance on toxic methylating agents.

- Operates at moderate temperatures, enhancing energy efficiency.

Nickel-Based Heterogeneous Catalysis

Ni/NiO@C catalysts excel in one-pot reductive methylation using aldehydes as methyl precursors:

- Reactants : Diphenylamine (1 equiv), formaldehyde (2 equiv)

- Conditions : H₂ (2 MPa), 80°C, 4 hours.

- Yield : 89–94% with catalyst recyclability up to 10 cycles.

Key Features :

- Graphene-encapsulated Ni/NiO nanoparticles prevent leaching and improve stability.

- Eliminates the need for stoichiometric reductants, aligning with green chemistry principles.

Innovative Industrial Processes

Phenol-Mediated Cyclohexanone Route

Adapted from Patent US4804783, this method leverages phenol as a solvent and hydrogen acceptor:

- Reactants : Aniline (1 equiv), phenol (4–20 equiv), cyclohexanone (1 equiv)

- Conditions : Hydrogen transfer catalyst (e.g., Pd/C), 150–200°C, 8–12 hours.

- Yield : 75–80% with high selectivity for this compound.

Mechanism :

Phenol undergoes reduction to cyclohexanone, which forms a Schiff base with aniline. Subsequent dehydrogenation yields the target compound while regenerating cyclohexanone, creating a catalytic cycle.

Resorcinol-Aniline Condensation

A cost-effective approach from Patent CN101343238A involves resorcinol and aniline as starting materials:

- Step 1 : Condense resorcinol (1 equiv) with aniline (1.2 equiv) in xylene/water at 139°C for 10 hours to form m-hydroxydiphenylamine.

- Step 2 : Methylate with dimethyl sulfate (1.5 equiv) at 0–30°C for 1 hour, followed by NaOH (3 equiv) to yield this compound.

Advantages :

- Avoids expensive catalysts and high-pressure equipment.

- Suitable for large-scale production due to mild conditions.

Comparative Analysis of Synthesis Methods

| Method | Catalyst/Reagent | Temperature | Time | Yield | Sustainability |

|---|---|---|---|---|---|

| Dimethyl Sulfate | NaOH | 60–80°C | 4–6 h | 70–85% | Low (toxic waste) |

| Methyl Iodide | Triethylamine | 25°C | 12 h | 65–75% | Moderate |

| Ru/CO₂ System | RuCl₂(dmso)₄ | 100°C | 16 h | 82–90% | High |

| Ni/NiO@C | Ni/NiO nanoparticles | 80°C | 4 h | 89–94% | Very High |

| Phenol-Cyclohexanone | Pd/C | 150–200°C | 8–12 h | 75–80% | Moderate |

| Resorcinol-Aniline Route | None | 139°C | 10 h | 68–72% | High |

Chemical Reactions Analysis

Types of Reactions: N-Methyldiphenylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-methylcarbazole through a photochemical reaction.

Substitution: It can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Reagents such as halogens or alkylating agents are used in substitution reactions.

Major Products:

Scientific Research Applications

N-Methyldiphenylamine has several applications in scientific research:

Biology: While specific biological applications are less common, its derivatives may be explored for potential biological activity.

Industry: It is widely used in the manufacture of dyes and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-Methyldiphenylamine involves its transformation into N-methylcarbazole through a photochemical reaction. This transformation is facilitated by the absorption of light, which provides the energy required for the reaction to proceed . The molecular targets and pathways involved in this process are primarily related to the photochemical properties of the compound .

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Structure | Molecular Formula | Key Substituents |

|---|---|---|---|

| N-Methyldiphenylamine | (C₆H₅)₂NCH₃ | C₁₃H₁₃N | Two phenyl, one methyl |

| Triphenylamine (TPA) | (C₆H₅)₃N | C₁₈H₁₅N | Three phenyl |

| N,N-Dimethylaniline | C₆H₅N(CH₃)₂ | C₈H₁₁N | One phenyl, two methyl |

| Diphenylamine | (C₆H₅)₂NH | C₁₂H₁₁N | Two phenyl, one hydrogen |

- Electronic Behavior: MeDPA and TPA exhibit dipole reorientation via inversion and phenyl twisting, but MeDPA’s dipole component is smaller due to reduced conjugation compared to TPA . N,N-Dimethylaniline (N,N-DMA) has stronger electron-donating methyl groups, enhancing its catalytic activity in electron donor-acceptor (EDA) complexes .

Table 2: Catalytic Performance in Light-Mediated Perfluoroalkylation

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Triphenylamine (TPA) | 97 | 24 h, 0.4 M, visible light |

| N,N-Dimethylaniline | 68 | Same as above |

| This compound | 12 | Same as above |

- Key Findings :

- TPA’s extended conjugation enhances charge transfer, making it superior in EDA-mediated reactions .

- MeDPA’s lower yield in perfluoroalkylation and arylation reactions (e.g., 50% yield in para-selective olefination ) is attributed to steric hindrance from phenyl groups and slower dipole reorientation .

- MeDPA is ineffective in photocatalytic isocyanide functionalization, unlike cyclic tertiary amines, due to electronic mismatches .

Photochemical Behavior

- MeDPA : Converts to N-methylcarbazole via photocyclization, with quantum yields inversely related to oxygen concentration .

- TPA : Exhibits charge-transfer absorption bands (300–500 nm) and fluorescence, useful in optoelectronic devices .

- Diphenylamine : Lacks photocyclization activity but serves as a stabilizer in polymers due to radical scavenging .

Biological Activity

N-Methyldiphenylamine (NMDPA) is an organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article delves into its synthesis, biological properties, and potential applications, supported by various studies and data.

This compound is characterized by its chemical formula and molecular weight of 185.25 g/mol. It is a derivative of diphenylamine, which has been modified with a methyl group at the nitrogen atom. The synthesis of NMDPA typically involves the methylation of diphenylamine using methyl iodide or other alkylating agents under basic conditions.

1. Enzyme Inhibition

Recent studies have highlighted the potential of NMDPA as an inhibitor of certain enzymes related to neurodegenerative diseases. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial in the pathophysiology of Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in affected individuals .

2. Antioxidant Properties

NMDPA exhibits notable antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of cancer research, where oxidative damage is a contributing factor to tumorigenesis. Studies have shown that NMDPA can scavenge free radicals effectively, thereby reducing cellular damage .

3. Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that NMDPA possesses cytotoxic effects against various cancer cell lines, including hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8). The compound's ability to induce apoptosis in these cells suggests its potential as a chemotherapeutic agent .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of NMDPA on neuronal cell lines exposed to oxidative stress. Results indicated that pre-treatment with NMDPA significantly reduced cell death and improved cell viability compared to untreated controls.

Case Study 2: Antiviral Activity

Research has also explored the antiviral properties of NMDPA against various viruses, including coronaviruses and flaviviruses. While the results were promising, further studies are needed to elucidate the mechanisms underlying its antiviral effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.